

Z-YVAD-CMK: A Technical Guide to a Specific Caspase-1 Inhibitor

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Compound of Interest

Compound Name: Z-Yvad-cmk

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Z-YVAD-CMK** (N-Acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-alaninamide), a potent, irreversible, and highly specific inhibitor of caspase-1. This document details its mechanism of action, physicochemical properties, specificity, and provides standardized protocols for its application in research settings.

Introduction

Caspase-1, formerly known as Interleukin-1 β Converting Enzyme (ICE), is a pivotal cysteine protease in the innate immune system. Its activation within a multi-protein complex called the inflammasome triggers the maturation of pro-inflammatory cytokines IL-1 β and IL-18, and induces a form of programmed cell death known as pyroptosis.[1] Dysregulation of caspase-1 activity is implicated in a wide range of inflammatory diseases and neurodegenerative disorders.

Z-YVAD-CMK is a synthetic tetrapeptide that acts as a selective and irreversible inhibitor of caspase-1.[2] Designed as a substrate analog based on the caspase-1 cleavage site in pro-IL-1 β , it serves as an indispensable tool for investigating the roles of caspase-1 and the inflammasome in cellular and disease models.[1] Its high specificity allows for the precise dissection of caspase-1-dependent signaling pathways.

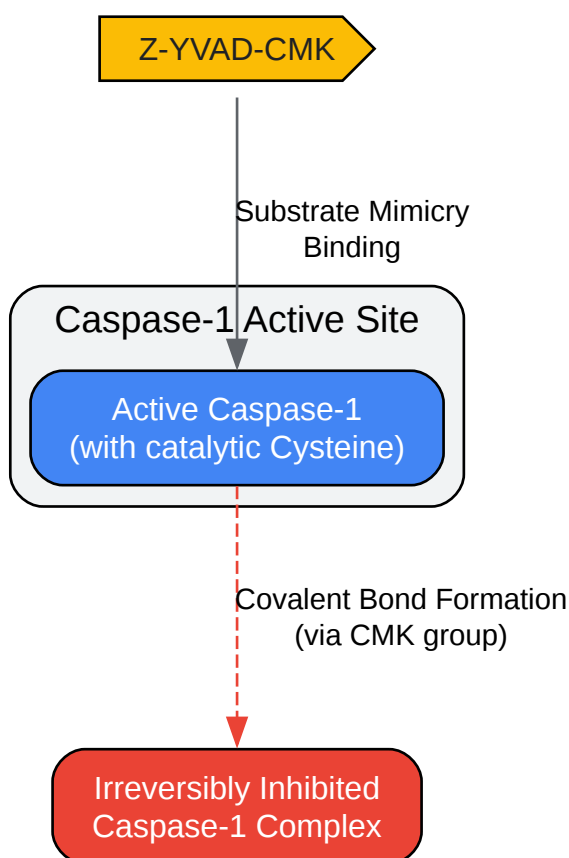
Physicochemical Properties

The fundamental properties of **Z-YVAD-CMK** (also referred to as Ac-YVAD-CMK) are critical for its effective use in experimental settings. Proper storage and handling are essential to maintain its potency and ensure reproducibility.

Property	Value
Synonyms	Ac-YVAD-CMK, Caspase-1 Inhibitor II, N-Ac-Tyr-Val-Ala-Asp-CMK
Molecular Formula	C ₂₄ H ₃₃ ClN ₄ O ₈
Molecular Weight	541.0 g/mol [1]
CAS Number	178603-78-6 [1]
Appearance	Crystalline solid or translucent film [1] [2]
Purity	Typically ≥97% [1]
Solubility	Soluble in DMSO (up to 100 mg/mL), DMF (10 mg/mL); Insoluble in water [2] [3] [4]
Storage (Powder)	Store at -20°C, desiccated; Stable for ≥3 years [2] [4]
Storage (In Solution)	Store at -20°C or -80°C; Stable for 1-6 months. Aliquot to avoid freeze-thaw cycles. [1] [4]

Mechanism of Action

Z-YVAD-CMK is a mechanism-based inhibitor. The tetrapeptide sequence (Tyr-Val-Ala-Asp) mimics the natural substrate of caspase-1, targeting the inhibitor to the enzyme's active site. The chloromethyl ketone (CMK) group then forms an irreversible covalent bond with the catalytic cysteine residue in the caspase-1 active site, permanently inactivating the enzyme.[\[5\]](#)



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Caption: Mechanism of irreversible inhibition of Caspase-1 by **Z-YVAD-CMK**.

Specificity Profile

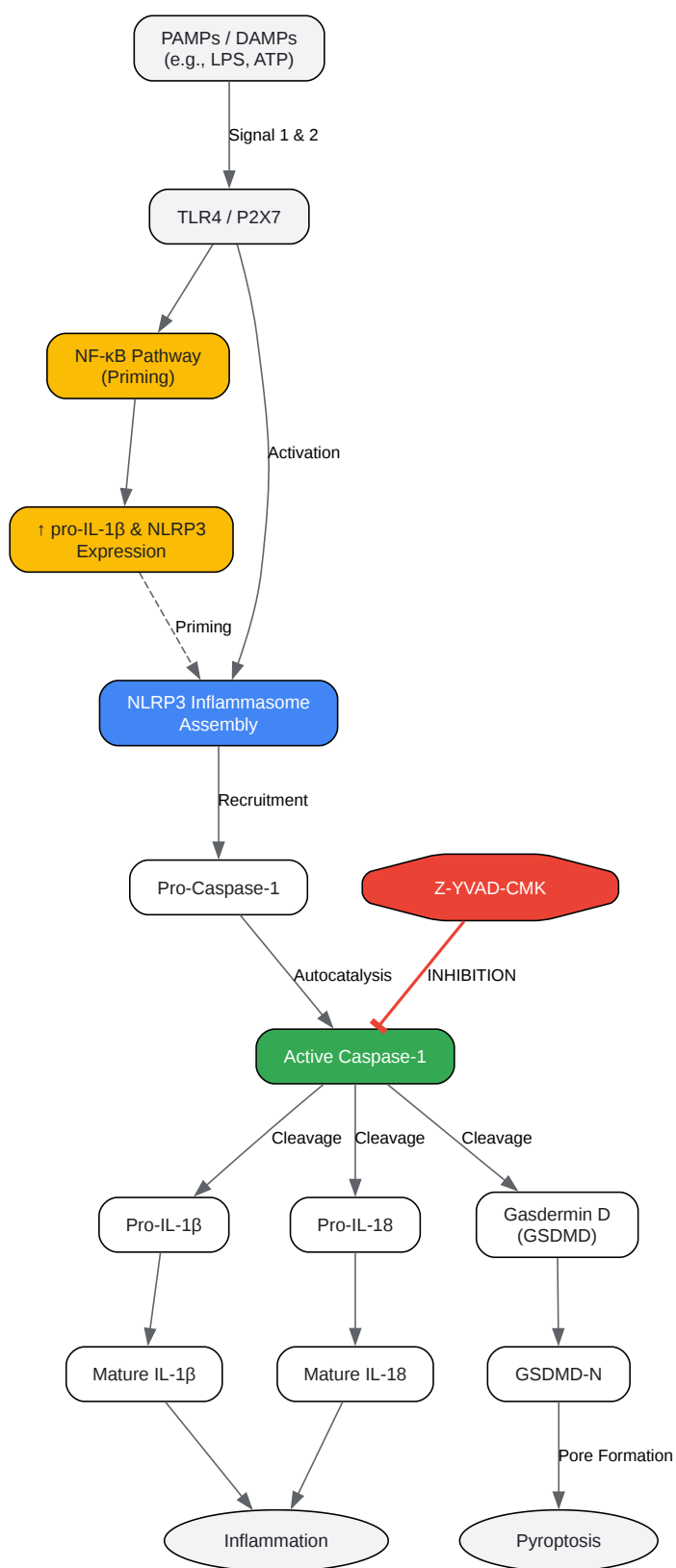
The selectivity of **Z-YVAD-CMK** for caspase-1 over other caspases is crucial for its utility as a specific research tool. While it is most potent against caspase-1, it shows significantly weaker inhibition of other caspases, particularly the apoptotic effector caspase-3.

Caspase Target	Inhibition Constant (Ki) / IC ₅₀	Reference
Caspase-1	0.8 nM (Ki)	[6]
Caspase-4	362 nM (Ki)	[6]
Caspase-5	163 nM (Ki)	[6]
Caspase-3	>10,000 nM (Ki)	[6]

Note: Lower Ki values indicate higher potency. The data clearly demonstrates the high selectivity of Ac-YVAD-cmk for Caspase-1.

Role in the Inflammasome Pathway

The primary application of **Z-YVAD-CMK** is the inhibition of the inflammasome signaling cascade. Inflammasomes, such as the well-characterized NLRP3 inflammasome, are activated by various pathogenic and sterile danger signals. This activation leads to the recruitment and autocatalysis of pro-caspase-1. Active caspase-1 then executes downstream inflammatory functions. **Z-YVAD-CMK** directly blocks this central step.



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Caption: The NLRP3 inflammasome pathway and the inhibitory action of **Z-YVAD-CMK**.

Experimental Protocols

The following are generalized protocols for the use of **Z-YVAD-CMK** in common research applications. Researchers should optimize concentrations and incubation times for their specific cell type or model system.

In Vitro Inhibition of Inflammasome Activation in Macrophages

This protocol describes the use of **Z-YVAD-CMK** to block NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).

Materials:

- Bone Marrow-Derived Macrophages (BMDMs)
- Complete RPMI medium
- Lipopolysaccharide (LPS)
- Nigericin or ATP
- **Z-YVAD-CMK** powder
- Sterile DMSO
- ELISA kit for IL-1 β
- LDH cytotoxicity assay kit

Methodology:

- Prepare **Z-YVAD-CMK** Stock: Dissolve **Z-YVAD-CMK** in sterile DMSO to create a 10-50 mM stock solution.^[1] Store aliquots at -20°C.
- Cell Seeding: Plate BMDMs in a 24-well plate at a density of 0.5×10^6 cells/well and allow them to adhere overnight.

- Inhibitor Pre-treatment: Dilute the **Z-YVAD-CMK** stock solution in complete medium to the desired final concentration (typically 10-50 μ M). Remove the old medium from the cells and add the medium containing **Z-YVAD-CMK**. Incubate for 1 hour at 37°C.
- Priming (Signal 1): Add LPS to the wells to a final concentration of 1 μ g/mL. Incubate for 3-4 hours at 37°C.
- Activation (Signal 2): Add Nigericin (10-20 μ M) or ATP (5 mM) to the wells to activate the NLRP3 inflammasome. Incubate for 30-60 minutes at 37°C.
- Sample Collection: Carefully collect the cell culture supernatants. Centrifuge to pellet any detached cells and debris.
- Analysis:
 - Measure the concentration of mature IL-1 β in the supernatant using an ELISA kit.
 - Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptosis using an LDH cytotoxicity kit.
 - Cell lysates can be collected for Western blot analysis of cleaved caspase-1 (p20) and GSDMD.



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Caption: Experimental workflow for in vitro inhibition of the inflammasome.

In Vivo Administration in a Mouse Model of Sepsis

This protocol provides a general guideline for using **Z-YVAD-CMK** in a murine model of endotoxemia or sepsis.

Materials:

- Experimental animals (e.g., C57BL/6 mice)
- **Z-YVAD-CMK**
- Vehicle solution (e.g., PBS with 2-10% DMSO)
- Lipopolysaccharide (LPS)
- Anesthesia and surgical tools (if applicable, e.g., for CLP model)

Methodology:

- **Prepare Dosing Solution:** Prepare a sterile solution of **Z-YVAD-CMK** in a suitable vehicle. The final concentration of DMSO should be minimized to avoid toxicity.
- **Administration:** Administer **Z-YVAD-CMK** to the animals via the desired route (e.g., intraperitoneal (i.p.) or intravenous (i.v.) injection). A typical dose might range from 1 to 12.5 $\mu\text{mol/kg}$.^[3] The inhibitor is often given as a pre-treatment, 30-60 minutes before the septic insult.
- **Induction of Sepsis:** Induce sepsis or endotoxemia, for example, by administering a lethal or sub-lethal dose of LPS (i.p. or i.v.).
- **Monitoring and Endpoint Analysis:**
 - Monitor animal survival, weight loss, and clinical signs of sickness.
 - At a pre-determined endpoint, collect blood via cardiac puncture for analysis of serum cytokines (IL-1 β , IL-18, TNF- α) by ELISA.
 - Harvest organs (e.g., kidney, liver, lung) for histological analysis or to prepare tissue homogenates for Western blotting or cytokine measurement.^[3]

Applications in Research

Z-YVAD-CMK is a versatile tool used across multiple fields of biomedical research:

- Immunology: To study the mechanisms of inflammasome activation and the downstream effects of IL-1 β and IL-18 in innate and adaptive immunity.
- Neuroscience: To investigate the role of neuroinflammation and caspase-1 in neurodegenerative diseases (e.g., Alzheimer's) and acute brain injury (e.g., stroke).[6]
- Infectious Disease: To determine the role of caspase-1-mediated pyroptosis in host defense against bacterial, viral, and fungal pathogens.
- Metabolic Diseases: To explore the contribution of NLRP3 inflammasome activation to the pathogenesis of type 2 diabetes and atherosclerosis.
- Drug Discovery: As a reference compound for screening and validating novel, more drug-like caspase-1 inhibitors.

Conclusion

Z-YVAD-CMK is a highly selective and potent tool for the in vitro and in vivo study of caspase-1. Its ability to irreversibly block the enzymatic activity of caspase-1 allows researchers to precisely probe its function in the inflammasome pathway and its role in health and disease. Understanding its properties and applying it with robust experimental design, as outlined in this guide, is essential for generating reliable and impactful scientific data.

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